molecular formula C15H14N2 B2577905 1-benzyl-1H-indol-4-amine CAS No. 81038-32-6

1-benzyl-1H-indol-4-amine

Cat. No.: B2577905
CAS No.: 81038-32-6
M. Wt: 222.291
InChI Key: YXEHMLGBGHNYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-indol-4-amine is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 1-benzyl-1H-indol-4-amine, have been found to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives . They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound, like other indole derivatives, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives are known to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Indole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indol-4-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones under acidic conditions to form indoles . Another method includes the palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1H-indol-4-amine has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-4-amine
  • 1-Phenyl-1H-indol-4-amine
  • 1-Benzyl-1H-indole

Uniqueness: 1-Benzyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits a unique combination of reactivity and bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-benzylindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHMLGBGHNYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.